![molecular formula C16H15N3O3 B597676 Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate CAS No. 1363380-63-5](/img/structure/B597676.png)
Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
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Overview
Description
Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a chemical compound with the molecular weight of 297.31 . Its IUPAC name is the same as the common name . The compound is stored at room temperature and appears as a yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15N3O3/c1-3-21-16(20)13-9-19-14(11(13)2)15(17-10-18-19)22-12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a yellow solid at room temperature . It has a molecular weight of 297.31 .Scientific Research Applications
Synthesis and Structural Characterization
Novel Synthesis Approaches
Researchers have developed novel synthetic routes and methodologies for the preparation of pyrrolo[1,2-f][1,2,4]triazine derivatives, highlighting efficient processes and yielding insights into structural characteristics through advanced characterization techniques (Lil, 2015).
Potential for Medical Imaging
PET Tracers for p38α MAP Kinase
A study synthesized carbon-11-labeled derivatives as potential PET tracers for imaging of p38α mitogen-activated protein kinase, indicating their utility in medical diagnostics and research into inflammatory diseases and cancer (Wang, Gao, & Zheng, 2014).
Antiproliferative Activities
Novel Antitumor Agents
Research into novel pyrrolo[2,1-f][1,2,4]triazine derivatives designed and synthesized for antitumor activities revealed that some compounds exhibit selective inhibitory effects against tumor cells, suggesting their potential as therapeutic agents (Zhang et al., 2018).
Mechanistic Studies and Chemical Transformations
Dimroth Rearrangement
Investigations into the Dimroth rearrangement of related compounds provided valuable insights into reaction mechanisms and the synthesis of tricyclic compounds, which are significant for developing new chemical entities (Ezema et al., 2015).
Safety and Hazards
properties
IUPAC Name |
ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-3-21-16(20)13-9-19-14(11(13)2)15(17-10-18-19)22-12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURNFBNWHYCIGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1C)C(=NC=N2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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